2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide
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Description
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O5 and its molecular weight is 487.556. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Compounds related to the one you've described have been utilized in various synthetic pathways, showcasing their versatility as intermediates in organic synthesis. For example, a study describes a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclization, highlighting the utility of similar compounds in complex organic synthesis (King, 2007). Such processes underscore the importance of these compounds in medicinal chemistry and the synthesis of biologically active molecules.
Structural Studies and Material Science
Research on structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides demonstrates the significance of similar compounds in material science. These studies reveal how the structural modifications of such compounds can influence their physical properties and interactions with other molecules, potentially leading to applications in materials science and nanotechnology (Karmakar, Sarma, & Baruah, 2007).
Pharmaceutical Research and Antitumor Activity
In the realm of pharmaceutical research, analogues of the queried compound have been synthesized and evaluated for their antitumor activity. One study highlights the design, synthesis, and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, showing significant broad-spectrum antitumor activity. This underscores the potential therapeutic applications of such compounds in treating various cancers (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-15-22(34-2)11-9-19(24)13-20(28(31)33)16-29-21-10-12-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIROQQYNQVFHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.